![molecular formula C13H9F4NO B1517631 3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline CAS No. 1039868-92-2](/img/structure/B1517631.png)

3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline

Übersicht

Beschreibung

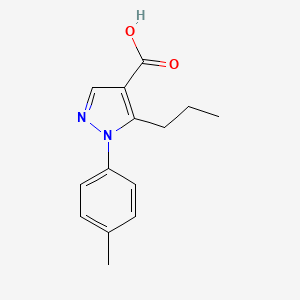

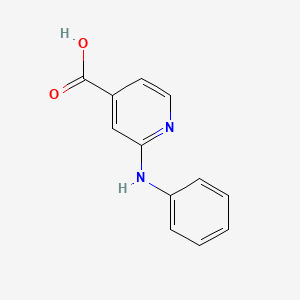

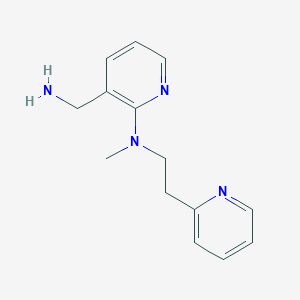

“3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline” is a chemical compound with the CAS Number: 1039868-92-2 . It has a molecular weight of 271.21 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-4-[2-(trifluoromethyl)phenoxy]aniline . The InChI code for this compound is 1S/C13H9F4NO/c14-10-7-8(18)5-6-12(10)19-11-4-2-1-3-9(11)13(15,16)17/h1-7H,18H2 .Physical And Chemical Properties Analysis

“3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline” is a liquid at room temperature . It has a molecular weight of 271.21 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Copper and Palladium Complexes : A study involved the synthesis of salicylaldimine ligands using 3,5-di-tert-butyl-2-hydroxybenzaldehyde and F, CF3-substituted anilines, including 2-fluoro-3-(trifluromethyl)aniline. These ligands and their Cu and Pd complexes were characterized by various spectroscopic methods and X-ray diffraction, exploring their antiproliferative activity against specific cell lines (Kasumov, Şahin, & Aktas, 2016).

Docking and QSAR Studies : Docking studies on derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and similar compounds as c-Met kinase inhibitors were conducted to analyze their molecular features contributing to high inhibitory activity. The study utilized quantitative structure–activity relationship (QSAR) methods for predicting biological activities (Caballero et al., 2011).

Application in Material Science

- Liquid-Crystalline Polymers : Research focused on synthesizing side-group liquid-crystalline polymers with fluorine-containing mesogens, demonstrating the materials' thermal properties and potential applications in electro-optic devices. This involves the use of fluoroalkyl aniline derivatives in polymer chemistry (Prescher, Thiele, Ruhmann, & Schulz, 1995).

Environmental Applications

- Catalytic Oxidation : Fe3O4 magnetic nanoparticles were utilized for the catalytic oxidation of phenolic and aniline compounds, presenting a potential approach for removing these pollutants from water. The study demonstrates the efficiency of these nanoparticles in degrading phenol and aniline under certain conditions (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

Synthesis of Novel Compounds

- Novel Polycarbonate : A process involving Ullmann coupling led to the synthesis of novel azo bisphenol amines, which were then used to create high molecular weight polycarbonate. This material showed high thermal stability and potential for high-temperature electro-optic applications (Suresh et al., 2003).

Safety And Hazards

Zukünftige Richtungen

Fluorine-containing compounds, including those with trifluoromethyl groups, have significant impacts on pharmaceutical growth . They make up more than 50 percent of the best-selling drug molecules approved by the FDA . Therefore, the future directions of “3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine .

Eigenschaften

IUPAC Name |

3-fluoro-4-[2-(trifluoromethyl)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-10-7-8(18)5-6-12(10)19-11-4-2-1-3-9(11)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIIVABZLPUXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)

amine](/img/structure/B1517557.png)

![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)